molecular formula C7H8ClNO2 B8734154 6-chloro-3,4-Pyridinedimethanol

6-chloro-3,4-Pyridinedimethanol

Cat. No.: B8734154
M. Wt: 173.60 g/mol
InChI Key: CMBNKEFMXGDNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3,4-Pyridinedimethanol is a useful research compound. Its molecular formula is C7H8ClNO2 and its molecular weight is 173.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

[2-chloro-5-(hydroxymethyl)pyridin-4-yl]methanol

InChI

InChI=1S/C7H8ClNO2/c8-7-1-5(3-10)6(4-11)2-9-7/h1-2,10-11H,3-4H2

InChI Key

CMBNKEFMXGDNQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of dimethyl 6-chloropyridine-3,4-dicarboxylate from Step B (1.26 g, 5.50 mmol) in THF (10 mL) at 0° C. was added sodium borohydride (1.07 g, 28.2 mmol) carefully. To the resulting mixture was added MeOH (5 mL), dropwise, over 20 min. The reaction mixture was stirred at 0° C. for 1 h, then H2O (5 mL) and 1 N HCl (5 mL) were added and the mixture was concentrated to dryness in vacuo. The residue was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:MeOH:NH4OH—100:0:0 to 80:20:0.2, to give the title compound. MS: m/z=174 (M+1).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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